molecular formula C15H11NO3 B1600072 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one CAS No. 884500-82-7

2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one

Cat. No. B1600072
M. Wt: 253.25 g/mol
InChI Key: YSDATTVLRKQLIN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one , also known by its chemical structure, is a heterocyclic compound. Its molecular formula is C₁₆H₁₀N₂O₃ . The compound features a pyrano[2,3-b]pyridine core with a 4H-pyranone substituent at one of the nitrogen atoms. The methoxy group (CH₃O) is attached to the phenyl ring.



Synthesis Analysis

The synthesis of this compound involves several steps. One approach is via an iodine-mediated electrophilic cyclization . Here’s a simplified outline:



  • Start with 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a readily available precursor.

  • Cyclize the intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles using iodine to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines .

  • Perform Suzuki cross-couplings with various boronic acids and alkylation reactions to introduce substituents.

  • The final product includes 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one .



Molecular Structure Analysis

The compound’s molecular structure consists of a fused pyrano[2,3-b]pyridine ring system with a 4H-pyranone moiety. The methoxy group is attached to the phenyl ring. The arrangement of atoms and bonds determines its properties and reactivity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Substitution reactions : The methoxy group can undergo nucleophilic substitution.

  • Cyclization reactions : The pyranone ring can participate in intramolecular cyclizations.

  • Functional group transformations : The phenyl ring and pyridine core offer diverse reactivity.



Physical And Chemical Properties Analysis


  • Solubility : Investigate solubility in various solvents.

  • Melting point : Determine the temperature at which it transitions from solid to liquid.

  • Spectroscopic properties : Analyze UV-Vis, IR, and NMR spectra.


Safety And Hazards


  • Toxicity : Assess toxicity levels.

  • Handling precautions : Follow standard lab safety protocols.


Future Directions


  • Structure-activity relationship (SAR) studies: Explore modifications for improved activity.

  • Drug development : Investigate derivatives as potential anticancer agents.

  • Biological assays : Evaluate interactions with specific targets.


properties

IUPAC Name

2-(4-methoxyphenyl)pyrano[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-11-6-4-10(5-7-11)14-9-13(17)12-3-2-8-16-15(12)19-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDATTVLRKQLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470837
Record name 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one

CAS RN

884500-82-7
Record name 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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